Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a natural product found in Dianthus longicalyx with data available.
Scientific Research Applications
Metabolic Studies
- Vanillic Acid Excretion during Stress : Research has shown that small doses of catechols lead to the excretion of methylated products like 3-hydroxy-4-methoxycinnamic acid and the isomeric 4-hydroxy-3-methoxy compound, indicating a role in metabolic processes during stress (Smith & Bennett, 1958).
Chemical Synthesis
- Synthesis of Phenylpropanoids and Propanoates : A study isolated new compounds, including methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate from Morinda citrifolia, illustrating the compound's role in chemical synthesis and potential applications in natural product chemistry (Wang et al., 2011).
- Fries Rearrangements in Coumarin Synthesis : Research shows the use of Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates in Fries rearrangements, leading to the synthesis of coumarins, highlighting its utility in organic synthesis (Cairns et al., 1992).
Pharmacological Research
- Asymmetric Reduction in Drug Synthesis : A study focused on the asymmetric reduction of 2-chloro-3-oxo-ester to synthesize the cardiovascular drug diltiazem, using Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This showcases the compound's role in the development of pharmaceuticals (Chen et al., 2021).
Other Applications
- Phenols and Lignans from Chenopodium Album : Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate was identified among various compounds in Chenopodium album, suggesting its presence in different plant species and potential applications in phytochemistry (Cutillo et al., 2006).
Safety and Hazards
The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCYIZPTRRYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335186 | |
Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56024-44-3 | |
Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?
A1: The study identified a variety of phenolic compounds in Chenopodium album along with this compound. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .
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